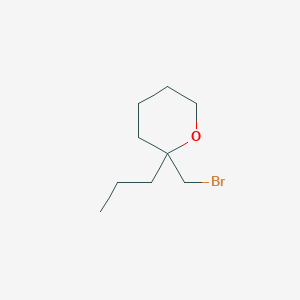![molecular formula C7H13NO2S B13223920 Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide](/img/structure/B13223920.png)
Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide is a compound that features a bicyclic structure, which is a common scaffold in natural products and synthetic bioactive compounds. This compound is known for its high ring strain, making it a valuable synthetic intermediate in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including bicyclo[3.1.0]hexan-3-ylmethanesulfonamide, can be achieved through various methods. One notable method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
Industrial production methods for bicyclo[3.1.0]hexanes often rely on the construction of the three-membered ring through intramolecular cyclization, cyclopropanation, and transannular reactions. These methods typically require sophisticated and pre-functionalized starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bicyclo[3.1.0]hexan-3-ylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind tightly to target proteins, potentially inhibiting their activity. This binding can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bicyclo[3.1.0]hexan-3-ylmethanesulfonamide include:
Crispatene: A natural product with a bicyclic structure.
Cycloeudesmol: A sesquiterpene isolated from marine sources.
Laurinterol: Another sesquiterpene with potent bioactivities.
Uniqueness
This compound is unique due to its high ring strain and the presence of a sulfonamide group. This combination of features makes it a valuable synthetic intermediate and a potential candidate for drug discovery .
Propriétés
Formule moléculaire |
C7H13NO2S |
|---|---|
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
N-(3-bicyclo[3.1.0]hexanyl)methanesulfonamide |
InChI |
InChI=1S/C7H13NO2S/c1-11(9,10)8-7-3-5-2-6(5)4-7/h5-8H,2-4H2,1H3 |
Clé InChI |
KMACYRNITYQNJZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1CC2CC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


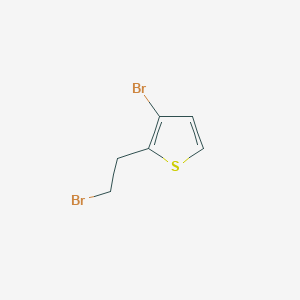
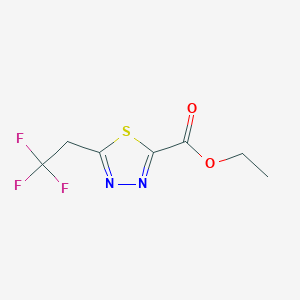
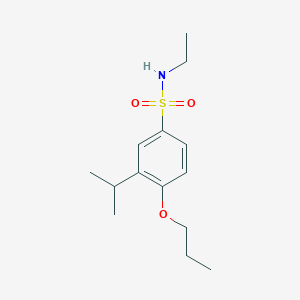

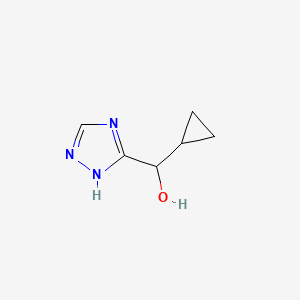
![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B13223876.png)
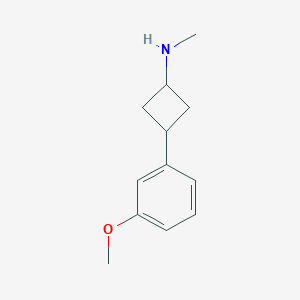
![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B13223883.png)
![1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223891.png)
![2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid](/img/structure/B13223892.png)
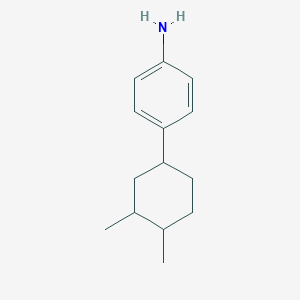
![2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13223904.png)

